molecular formula C13H15Cl2NO3 B4885082 Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-methylbutanoate

Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-methylbutanoate

Cat. No.: B4885082
M. Wt: 304.17 g/mol
InChI Key: VDZZZOBGIZHNHT-UHFFFAOYSA-N
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Description

Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-methylbutanoate is a chemical compound with a complex structure that includes a dichlorobenzoyl group and a methylbutanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-methylbutanoate typically involves the reaction of 2,4-dichlorobenzoic acid with appropriate amines and esters under controlled conditions. The reaction may proceed through the formation of an intermediate, such as an acid chloride, which then reacts with the amine to form the final product. Common reagents used in this synthesis include thionyl chloride for the formation of acid chlorides and various amines for the subsequent reaction steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-methylbutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-methylbutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-methylbutanoate involves its interaction with molecular targets such as enzymes and proteins. The dichlorobenzoyl group can form hydrogen bonds or hydrophobic interactions with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(2,5-dichlorobenzoyl)amino]acetate
  • Methyl 2-[(2,6-dichlorobenzoyl)amino]benzoate
  • Methyl 4-(2-[(3,4-dichlorobenzoyl)amino]acetyl)carbohydrazonoylbenzoate

Uniqueness

Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-methylbutanoate is unique due to its specific substitution pattern on the benzoyl group and the presence of the methylbutanoate ester. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 2-[(2,4-dichlorobenzoyl)amino]-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO3/c1-7(2)11(13(18)19-3)16-12(17)9-5-4-8(14)6-10(9)15/h4-7,11H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZZZOBGIZHNHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)C1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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